chemical structure and properties of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride
chemical structure and properties of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride
The Strategic Role of[4-(2-Methylbutan-2-yl)phenyl]methanamine Hydrochloride in Modern Drug Discovery: Structural Properties, Synthesis, and Application Workflows
Executive Summary
In the landscape of medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride (CAS: 1423029-52-0) represents a highly specialized benzylamine derivative designed for advanced structure-activity relationship (SAR) exploration. By combining the hydrogen-bonding capacity of a primary benzylamine with the intense steric bulk and lipophilicity of a para-substituted tert-amyl (2-methylbutan-2-yl) group, this molecule serves as a critical pharmacophore for targeting deep hydrophobic pockets in enzyme active sites, such as those found in BACE-1 and PDE4 [1][2].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, details self-validating synthetic protocols, and outlines its integration into high-throughput drug discovery workflows.
Structural & Physicochemical Profiling
The utility of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride lies in its dual-natured architecture. The primary amine acts as a critical hydrogen bond donor and acceptor, frequently engaging catalytic dyads (e.g., Asp32 and Asp228 in BACE-1) [1]. Conversely, the tert-amyl group provides a dense, branched aliphatic footprint. This bulky lipophilic motif is specifically engineered to occupy the S1 and S3 hydrophobic subpockets of target enzymes, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect [1][2].
The compound is synthesized and stored as a hydrochloride salt. This is a deliberate choice to prevent the oxidative degradation commonly observed in electron-rich free base amines and to ensure rapid dissolution in aqueous or polar organic media during biological screening [3].
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Significance |
| Chemical Name | [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride | Standard IUPAC nomenclature defining the exact regiochemistry. |
| CAS Number | 1423029-52-0 | Unique identifier for sourcing, tracking, and regulatory compliance [3]. |
| Molecular Formula | C₁₂H₂₀ClN | Represents the stable hydrochloride salt form (C₁₂H₁₉N • HCl). |
| Molecular Weight | 213.75 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Pharmacophore | Primary Benzylamine | Critical for anchoring to catalytic sites via ionic and hydrogen bonds [1]. |
| Lipophilic Motif | tert-Amyl (2-methylbutan-2-yl) | Provides significant steric bulk to occupy hydrophobic subpockets and modulates the overall LogP of the final drug candidate[1][2]. |
Synthesis & Validation Protocol
The synthesis of primary benzylamines from their corresponding nitriles requires robust reduction conditions. Due to the highly oxidized state of the nitrile carbon, mild hydrides (e.g., NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice, providing the necessary nucleophilic hydride transfer to achieve complete conversion [4].
Protocol: Reduction of 4-tert-Amylbenzonitrile and Salt Formation Objective: Synthesize the target hydrochloride salt from commercially available 4-tert-amylbenzonitrile.
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Suspend LiAlH₄ (1.5 eq) in anhydrous THF (50 mL) and cool to 0 °C using an ice bath.
-
Addition: Dissolve 4-tert-amylbenzonitrile (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer and prevents solvent boil-over.
-
Reduction: Remove the ice bath and reflux the mixture for 4 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active nitrile spot confirms the reduction is complete.
-
-
Quenching (Fieser Method): Cool the reaction to 0 °C. Sequentially add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water (where x is the mass of LiAlH₄ in grams).
-
Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the precipitation of granular, easily filterable aluminum salts, maximizing the recovery of the free base amine [4].
-
-
Extraction: Filter the granular salts through a Celite pad. Extract the filtrate with diethyl ether (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base amine (C₁₂H₁₉N).
-
Salt Formation: Dissolve the crude free base in minimal anhydrous diethyl ether. Slowly add 4.0 M HCl in dioxane (1.2 eq) at 0 °C.
-
Self-Validation: A white precipitate will immediately form, indicating successful protonation.
-
-
Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum to afford[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride.
Caption: Synthetic pathway for[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride.
Experimental Workflow: Amide Coupling for Library Generation
Once synthesized, the benzylamine scaffold is typically derivatized into stable amides or ureas to generate compound libraries for high-throughput screening (HTS) [2].
Protocol: High-Throughput Amide Coupling Objective: Couple the benzylamine hydrochloride salt with a diverse array of carboxylic acids.
-
Activation: In a 20 mL vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.
-
Causality: HATU generates a highly reactive HOAt ester. It is chosen over standard EDC/HOBt because it ensures rapid and complete conversion even when the carboxylic acid partner is sterically demanding.
-
-
Coupling: Add[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride (1.0 eq) to the activated mixture.
-
Causality: The excess DIPEA (3.0 eq) is strictly required to liberate the free base amine from its hydrochloride salt in situ, allowing it to act as a nucleophile.
-
-
Monitoring: Stir for 2 hours at room temperature.
-
Self-Validation: LC-MS analysis must show the disappearance of the starting amine mass (m/z 178.16 for the free base) and the emergence of the target amide mass.
-
-
Workup & Purification: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine. Concentrate and purify via preparative HPLC to achieve >95% purity.
Caption: Drug discovery workflow utilizing the substituted benzylamine scaffold.
Conclusion[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is more than a simple chemical reagent; it is a highly optimized structural fragment designed to solve specific spatial and electronic challenges in drug design. By leveraging its robust hydrogen-bonding amine head and its deep-pocket-seeking tert-amyl tail, medicinal chemists can systematically improve the binding affinity and pharmacokinetic profiles of lead compounds across a variety of therapeutic targets.
References
-
Design, Synthesis, and Biological Evaluation of 1-Benzylamino-2-hydroxyalkyl Derivatives as New Potential Disease-Modifying Multifunctional Anti-Alzheimer's Agents ACS Publications URL:[Link]
-
Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain PMC / NIH URL:[Link]
-
[4-(2-methylbutan-2-yl)phenyl]methanamine hydrochloride — Chemical Substance Information NextSDS URL:[Link]
